molecular formula C9H11NO3 B12863041 3-Amino-2-methoxy-4-methylbenzoic acid

3-Amino-2-methoxy-4-methylbenzoic acid

Cat. No.: B12863041
M. Wt: 181.19 g/mol
InChI Key: KYKLQJQRIXKJRZ-UHFFFAOYSA-N
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Description

3-Amino-2-methoxy-4-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-methoxy-4-methylbenzoic acid can be synthesized through multiple routes. One common method involves starting with 3-nitro-2-methylbenzoic acid, which is then reduced to 3-amino-2-methylbenzoic acid. This intermediate undergoes diazotization followed by methoxylation to yield the final product .

Another method uses 2,6-dichlorotoluene as the starting material. This compound is first subjected to methoxylation using sodium methoxide, followed by cyanation and hydrolysis to produce this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methoxy-4-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or hydroxylamines.

Scientific Research Applications

3-Amino-2-methoxy-4-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-2-methoxy-4-methylbenzoic acid involves its interaction with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the methoxy and methyl groups influence its solubility and reactivity. These interactions can affect pathways related to oxidative stress, microbial growth, and other biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methoxy-4-methylbenzoic acid is unique due to the presence of both an amino and a methoxy group on the benzene ring. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-amino-2-methoxy-4-methylbenzoic acid

InChI

InChI=1S/C9H11NO3/c1-5-3-4-6(9(11)12)8(13-2)7(5)10/h3-4H,10H2,1-2H3,(H,11,12)

InChI Key

KYKLQJQRIXKJRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)OC)N

Origin of Product

United States

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